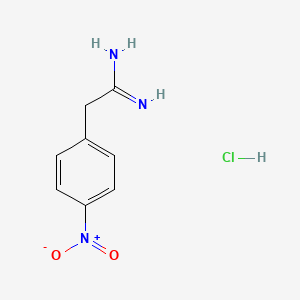
2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol
概要
説明
2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated phenolic compound with the molecular formula C12H6Cl4O2. It is known for its significant chemical properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 356.6°C at 760 mmHg and a density of 1.57 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol can be synthesized through a multi-step process involving the chlorination of phenol derivatives. One common method involves the sulfonation of 1,2,3-trichlorobenzene to form a sulfonic acid salt, followed by high-pressure hydrolysis to yield 3,4-dichloro-2-hydroxybenzenesulfonic acid. This intermediate is then hydrolyzed using sulfuric acid to remove the sulfonic acid group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenolic compounds, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides, herbicides, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cell membrane integrity and enzyme function .
類似化合物との比較
Similar Compounds
Phenol, 2,3-dichloro-: A similar compound with two chlorine atoms on the phenol ring.
Phenol, 2,4-dichloro-: Another chlorinated phenol with chlorine atoms at the 2 and 4 positions.
Phenol, 2,6-dichloro-: A compound with chlorine atoms at the 2 and 6 positions on the phenol ring
Uniqueness
2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol is unique due to its specific chlorination pattern and the presence of a phenoxy group
特性
IUPAC Name |
2,3-dichloro-6-(2,4-dichlorophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWHBKVTXLCASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213121 | |
| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63709-57-9 | |
| Record name | 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63709-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063709579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)





![2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1615688.png)





